![molecular formula C8H14N2OS B3022504 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride CAS No. 921146-02-3](/img/structure/B3022504.png)
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride
描述
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride is a compound that features a thiazole ring, which is a versatile and widely used heterocyclic moiety in medicinal chemistry. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
作用机制
Target of Action
The primary target of this compound is DNA gyrase , an enzyme involved in DNA replication and transcription . This enzyme is crucial for bacterial growth and survival, making it a common target for antimicrobial drugs .
Mode of Action
The compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition disrupts the DNA replication and transcription processes, leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways by inhibiting DNA gyrase . This disruption leads to downstream effects such as halted bacterial growth and eventual cell death .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication and transcription . This leads to bacterial cell death, providing the compound with its antimicrobial properties .
生化分析
Biochemical Properties
The biochemical properties of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride are largely determined by its thiazole ring. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .
Cellular Effects
This compound can have various effects on cells. It has been found to exhibit antimicrobial activity, suggesting that it can influence cell function .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be involved .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
准备方法
The synthesis of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride can be achieved through a multicomponent reaction. One common method involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate aldehyde and a secondary amine in the presence of a catalyst such as silica sulfuric acid. The reaction is typically carried out in glycerol at elevated temperatures (70-80°C) for about an hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反应分析
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups, potentially leading to the formation of thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Similar compounds to 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Abafungin: An antifungal agent.
Ritonavir: An antiretroviral drug.
Bleomycin: An antineoplastic agent.
Tiazofurin: An antineoplastic agent.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
属性
IUPAC Name |
1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)3-9-5-8-10-4-7(2)12-8/h4,6,9,11H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXJGWBGXZDNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)

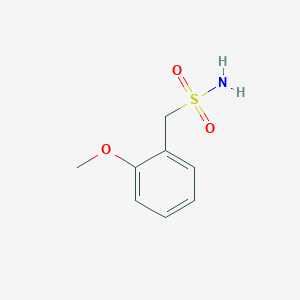
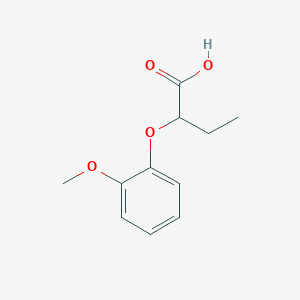
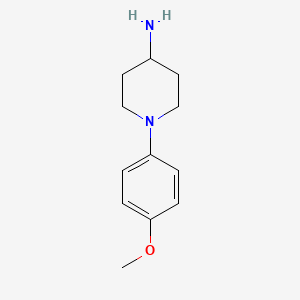
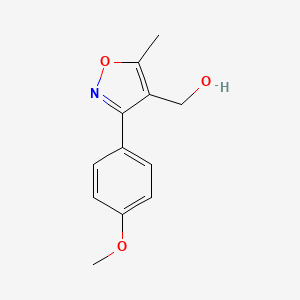
![[1-(4-Methoxyphenyl)cyclohexyl]methanamine](/img/structure/B3022431.png)


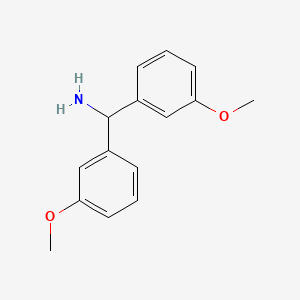
![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)
![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)
![4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B3022440.png)
![({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B3022442.png)
